Bienvenue dans la boutique en ligne BenchChem!

OPSS-Val-Cit-PAB-OH

Antibody-drug conjugate Site-specific conjugation DAR homogeneity

OPSS-Val-Cit-PAB-OH is a heterobifunctional cleavable linker for ADCs, combining an orthopyridyl disulfide (OPSS) group for thiol-specific conjugation, a valine-citrulline (Val-Cit) dipeptide cleavable by lysosomal cathepsin B, and a para-aminobenzyl alcohol (PAB-OH) self-immolative spacer for traceless payload release. It enables site-specific conjugation to engineered cysteine residues in antibodies and provides protease-triggered intracellular drug liberation.

Molecular Formula C26H36N6O5S2
Molecular Weight 576.7 g/mol
Cat. No. B8106510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPSS-Val-Cit-PAB-OH
Molecular FormulaC26H36N6O5S2
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2
InChIInChI=1S/C26H36N6O5S2/c1-17(2)23(32-21(34)12-15-38-39-22-7-3-4-13-28-22)25(36)31-20(6-5-14-29-26(27)37)24(35)30-19-10-8-18(16-33)9-11-19/h3-4,7-11,13,17,20,23,33H,5-6,12,14-16H2,1-2H3,(H,30,35)(H,31,36)(H,32,34)(H3,27,29,37)/t20-,23-/m0/s1
InChIKeyJBNULYGGLPZGSV-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPSS-Val-Cit-PAB-OH Procurement Guide: Cleavable ADC Linker for Site-Specific Conjugation


OPSS-Val-Cit-PAB-OH is a heterobifunctional cleavable linker for antibody-drug conjugates (ADCs), combining an orthopyridyl disulfide (OPSS) group for thiol-specific conjugation, a valine-citrulline (Val-Cit) dipeptide cleavable by lysosomal cathepsin B, and a para-aminobenzyl alcohol (PAB-OH) self-immolative spacer for traceless payload release. It enables site-specific conjugation to engineered cysteine residues in antibodies and provides protease-triggered intracellular drug liberation [1].

Why Generic Substitution of OPSS-Val-Cit-PAB-OH Linkers Is Not Recommended for ADC Development


ADC linker selection cannot be reduced to a simple choice between cleavable and non-cleavable categories; even within the Val-Cit-PAB class, substitution without rigorous comparative validation introduces significant risk. The specific conjugation chemistry (OPSS disulfide exchange versus maleimide thioether), self-immolative spacer kinetics, and the absence or presence of hydrophilic PEG extensions each meaningfully affect critical quality attributes including drug-to-antibody ratio (DAR) distribution, aggregation propensity, and ultimately in vivo therapeutic index. Different Val-Cit-PAB variants (e.g., MC-Val-Cit-PAB-OH, Mal-PEG1-Val-Cit-PABC-OH, Fmoc-Val-Cit-PAB-PNP) are optimized for distinct conjugation strategies and purification workflows, and substituting one for another without data-backed justification can compromise conjugation efficiency, product homogeneity, and ADC stability [1].

OPSS-Val-Cit-PAB-OH Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific Procurement


OPSS Conjugation Efficiency in Site-Specific ADC Engineering

The OPSS functional group enables disulfide exchange conjugation to free thiols, providing a reversible yet stable linkage suitable for site-specific conjugation strategies, as exemplified in patent applications for engineered cysteine antibodies. Patent EP3151865 specifically claims OPSS-containing linker-drug constructs for site-specific conjugation to antibodies with engineered cysteines, achieving controlled conjugation stoichiometry and improved DAR homogeneity compared to stochastic lysine conjugation or endogenous interchain cysteine reduction [1]. In comparative bioconjugation studies using IgG-gold nanoparticle systems, OPSS-PEG-NHS covalent immobilization achieved 43% bound IgG versus only 22% for physical adsorption conjugation at identical IgG concentrations (2.3 μg/mL), demonstrating nearly 2-fold higher conjugation efficiency [2].

Antibody-drug conjugate Site-specific conjugation DAR homogeneity

Val-Cit-PAB Plasma Stability Enabling Extended Circulating Half-Life

The Val-Cit-PAB-OH core linker demonstrates plasma stability that approaches non-cleavable linker performance, a critical attribute for minimizing systemic payload release. Val-Cit-PAB-OH exhibits half-lives of approximately 6.0 days in mouse plasma and 9.6 days in monkey plasma . The Glu-Val-Cit variant, which incorporates an additional glutamic acid residue for enhanced hydrophilicity and enzyme specificity, demonstrates stability in circulation for over 14 days [1]. In contrast, the β-glucuronide linker system, while effective in certain cell lines, is recognized as an alternative rather than a replacement, with distinct intracellular trafficking and drug release kinetics [2].

ADC pharmacokinetics Plasma stability Val-Cit-PAB linker

Val-Cit-PAB Linker Enables Traceless Payload Release via PABC Self-Immolative Spacer

The para-aminobenzyloxycarbonyl (PABC) spacer is essential for rapid and quantitative generation of free drug following cathepsin B cleavage. Without a self-immolative spacer between the dipeptide and the payload, steric hindrance from the payload can impede or completely block enzymatic cleavage of the Val-Cit sequence [1]. The Val-Cit-PABC linker system demonstrates impressive extracellular integrity while maintaining susceptibility to lysosomal proteases such as Cathepsin B for controlled intracellular release, with the PABC unit undergoing spontaneous 1,6-elimination of carbon dioxide to liberate the unmodified payload [2]. This traceless release mechanism distinguishes Val-Cit-PAB-OH from directly conjugated linkers that leave residual linker fragments on the active drug, which can attenuate payload potency [3].

Self-immolative spacer PABC Cathepsin B cleavage

Comparative Drug Accumulation: Glucuronide Linker Yields Greater MMAE Accumulation than vc-PAB in Specific Cell Lines

Head-to-head comparison of Val-Cit-PAB and β-glucuronide linker systems delivering the same MMAE payload reveals distinct intracellular drug accumulation and potency profiles. ADCs utilizing the β-glucuronide linker system to deliver MMAE exhibit potent cytotoxic activity in some cell lines that are resistant to vc-PAB linker conjugates delivering the same drug [1]. Mass spectrometry analysis demonstrated that cellular accumulation of released MMAE is considerably greater when delivered by a glucuronide ADC relative to a vc-PAB ADC, and live-cell fluorescence microscopy suggests the two linker systems deliver drug via distinct cellular mechanisms, likely due to unique intracellular locations of drug release [1]. This differential performance does not establish universal superiority of one linker type over another; rather, it demonstrates that linker selection must be empirically matched to the specific target antigen, cell type, and payload.

ADC linker comparison MMAE delivery Intracellular drug accumulation

OPSS-Val-Cit-PAB-OH: Validated Research and Industrial Application Scenarios


Site-Specific ADC Engineering with Engineered Cysteine Antibodies

OPSS-Val-Cit-PAB-OH is particularly suited for conjugation to antibodies bearing engineered cysteine residues at defined positions. This approach, documented in granted patents for site-specific conjugation technologies, enables precisely controlled drug-to-antibody ratios (DAR) with high homogeneity, avoiding the heterogeneous mixtures characteristic of stochastic interchain cysteine reduction methods [1]. The OPSS group undergoes specific disulfide exchange with the introduced free thiol, forming a cleavable disulfide bond that maintains stability in circulation while enabling payload release upon internalization.

ADC Development Requiring Extended Circulating Stability

For ADC programs where extended plasma stability is a critical quality attribute, OPSS-Val-Cit-PAB-OH leverages the proven stability profile of the Val-Cit-PAB core. Plasma half-lives of 6.0 days (mouse) and 9.6 days (monkey) for Val-Cit-PAB-OH , combined with the enhanced stability of Glu-Val-Cit variants exceeding 14 days in circulation [2], provide a validated foundation for minimizing premature payload release. This linker is appropriate for targets with slower internalization kinetics or for payloads with narrow therapeutic indices where systemic exposure must be stringently controlled.

Traceless Release of Amine-Containing Cytotoxic Payloads

The Val-Cit-PAB-OH architecture is optimized for payloads that require traceless, unmodified release for full cytotoxic activity. The PABC self-immolative spacer undergoes spontaneous 1,6-elimination following cathepsin B cleavage, liberating the payload without residual linker adducts that could attenuate potency [3]. This makes OPSS-Val-Cit-PAB-OH suitable for conjugation to amine-containing payloads such as MMAE, doxorubicin, PBD dimers, and tubulysin analogs where preservation of the native pharmacophore is essential for target engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for OPSS-Val-Cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.